6-(Cyclohexyloxy)pyridin-3-amine
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Overview
Description
“6-(Cyclohexyloxy)pyridin-3-amine” is a chemical compound with the CAS Number: 224187-22-8 . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.26 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Biomimetic Epoxidation Methods
6-(Cyclohexyloxy)pyridin-3-amine has been utilized in the development of biomimetic epoxidation methods. For instance, a study demonstrated an efficient and environmentally benign epoxidation technique using iron catalysts in combination with pyridine-based ligands, achieving excellent reactivity and selectivity for aromatic olefins and moderate reactivity towards cyclooctadiene using hydrogen peroxide as the oxidant (Anilkumar et al., 2007).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A novel four-component bicyclization strategy was developed to create multicyclic pyrazolo[3,4-b]pyridines, utilizing compounds like this compound. This method provided a flexible approach to synthesize various derivatives, important for pharmaceutical applications (Tu et al., 2014).
Solvent-free Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives
Research has shown the effective use of this compound in the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives were synthesized in good to high yields from various amines and aldehydes under solvent-free conditions, indicating potential in organic synthesis and pharmaceutical applications (Ghorbani‐Vaghei & Amiri, 2014).
Applications in Transition Metal-free Amination
A study focused on the synthesis of N-arylated amines using aryl halides and various amines, including this compound, under transition metal-free conditions. This method proved to be efficient, yielding high conversion rates and excellent yields, crucial for various chemical syntheses (Bolliger & Frech, 2009).
Safety and Hazards
Properties
IUPAC Name |
6-cyclohexyloxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABZTVVPNRPAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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